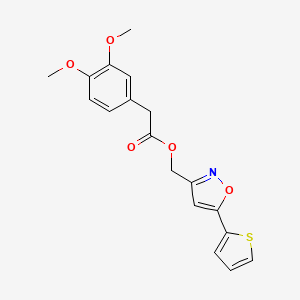

(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(3,4-dimethoxyphenyl)acetate

Description

Properties

IUPAC Name |

(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 2-(3,4-dimethoxyphenyl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO5S/c1-21-14-6-5-12(8-15(14)22-2)9-18(20)23-11-13-10-16(24-19-13)17-4-3-7-25-17/h3-8,10H,9,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDMBAQHINMVAMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)OCC2=NOC(=C2)C3=CC=CS3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

1,3-Dipolar Cycloaddition Approach

A thiophene-2-carbonitrile oxide intermediate is generated in situ by treating thiophene-2-carbaldehyde oxime with chloramine-T or N-chlorosuccinimide (NCS) in dichloroethane (DCE). This reacts with methyl propiolate under reflux to yield methyl 5-(thiophen-2-yl)isoxazole-3-carboxylate. Subsequent reduction of the ester to a hydroxymethyl group is achieved using LiAlH4:

$$

\text{Thiophene-2-carbaldehyde oxime} + \text{CH}3\text{C≡COOCH}3 \xrightarrow{\text{DCE, 80°C}} \text{Methyl 5-(thiophen-2-yl)isoxazole-3-carboxylate}

$$

Reduction proceeds with LiAlH4 in tetrahydrofuran (THF) at 0°C, yielding (5-(thiophen-2-yl)isoxazol-3-yl)methanol.

Oxime Cyclization Method

An alternative pathway involves cyclization of a β-keto oxime derivative. For example, 3-(thiophen-2-yl)-1-(hydroxyimino)propan-1-one undergoes base-mediated cyclization in ethanol/water (7:3 v/v) at 80°C. This method mirrors the synthesis of N-(3-ethyl-6-methoxybenzo[d]isoxazol-5-yl)acetamide, where hydroxylamine hydrochloride facilitates oxime formation.

Esterification with 2-(3,4-Dimethoxyphenyl)acetic Acid

The hydroxymethyl intermediate is esterified with 2-(3,4-dimethoxyphenyl)acetyl chloride under Mitsunobu conditions or using coupling reagents.

Mitsunobu Reaction

A mixture of (5-(thiophen-2-yl)isoxazol-3-yl)methanol, 2-(3,4-dimethoxyphenyl)acetic acid, triphenylphosphine (PPh3), and diethyl azodicarboxylate (DEAD) in THF at 0–25°C yields the target ester. This method avoids racemization and provides high yields (75–88%).

Steglich Esterification

Carbodiimide-mediated coupling using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) is equally effective. The reaction is stirred for 12–24 h at room temperature, followed by filtration to remove urea byproducts.

Reaction Optimization and Yield Data

Key parameters influencing yield and purity include solvent choice, temperature, and catalyst loading. The table below summarizes optimized conditions:

Purification and Characterization

Purification Techniques

Chemical Reactions Analysis

Types of Reactions

(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(3,4-dimethoxyphenyl)acetate can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The isoxazole ring can be reduced to form corresponding amines.

Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the isoxazole ring can produce amines.

Scientific Research Applications

Chemistry

In chemistry, (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(3,4-dimethoxyphenyl)acetate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the interactions of thiophene and isoxazole derivatives with biological targets. It may serve as a lead compound for the development of new drugs with potential therapeutic effects.

Medicine

In medicinal chemistry, this compound is investigated for its potential pharmacological properties. Compounds with similar structures have shown anti-inflammatory, antimicrobial, and anticancer activities .

Industry

In the industrial sector, this compound can be used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(3,4-dimethoxyphenyl)acetate involves its interaction with specific molecular targets. The thiophene and isoxazole rings can interact with enzymes or receptors, modulating their activity. The dimethoxyphenyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues from Thiazolo-Pyrimidine-Dione Derivatives ()

Several compounds in share structural motifs with the target compound, particularly the thiophen-2-yl and methoxyphenyl groups. Key examples include:

| Compound ID | Substituents | Yield (%) | Melting Point (°C) | Physical Form |

|---|---|---|---|---|

| 9b | 3,4-Dimethoxyphenyl, Thiophen-2-yl | 76 | 110–112 | Black powder |

| 9c | 3,4,5-Trimethoxyphenyl, Thiophen-2-yl | 79 | 117–118 | Brown powder |

| 10b | 3,4-Dimethoxybenzylidene, Thiophen-2-yl | 83 | 120–122 | Brown powder |

| 11b | 3,4-Dimethoxyphenyl, Thiophen-2-yl | 85 | 118 | Not reported |

Key Observations :

- Substituent Effects : The 3,4-dimethoxyphenyl group in 9b and 11b correlates with moderate melting points (110–118°C), while 9c (3,4,5-trimethoxyphenyl) shows a higher melting point (117–118°C), suggesting increased crystallinity with additional methoxy groups .

- Synthetic Yields : Compounds with benzylidene substituents (e.g., 10b ) exhibit higher yields (83%), possibly due to stabilized intermediates during synthesis .

- Relevance to Target Compound: The target’s isoxazole core differs from the thiazolo-pyrimidine-dione scaffolds here, which may alter electronic properties and bioavailability.

Comparison with Thiadiazole and Thiazole Derivatives ()

Compounds with thiadiazole or thiazole rings (e.g., ’s thiadiazole derivative and ’s carbamates) differ in core structure but share sulfur-containing heterocycles:

- Thiadiazole Derivatives (): The compound "(2R,3R,4S,5R,6R)-2-(acetoxymethyl)-6-((5-amino-1,3,4-thiadiazol-2-yl)thio)tetrahydro-2H-pyran-3,4,5-triyltriacetate" features a thiadiazole-thioether linkage. Its synthesis involves NaOH-mediated coupling in acetone, a method distinct from the target compound’s unreported preparation .

- Thiazolylmethylcarbamates (): These compounds (e.g., l, m, w, x) incorporate thiazole rings with carbamate linkages.

Key Contrast : The target’s isoxazole ring is less electronegative than thiadiazole or thiazole , which may enhance metabolic stability but reduce hydrogen-bonding interactions in biological targets.

Comparison with Pharmacologically Active Dimethoxyphenyl Derivatives ()

Verapamil (), a calcium channel blocker, shares the 3,4-dimethoxyphenyl group but features a nitrile and tertiary amine instead of the target’s isoxazole-thiophene system:

| Compound | Core Structure | Key Functional Groups | Known Bioactivity |

|---|---|---|---|

| Target Compound | Isoxazole-thiophene | Acetate ester, dimethoxyphenyl | Not reported |

| Verapamil | Phenylalkylamine | Nitrile, tertiary amine | Calcium channel inhibition |

Key Insight : The dimethoxyphenyl group in both compounds may contribute to aromatic interactions in drug-receptor binding. However, Verapamil’s flexible alkyl chain and nitrile group enable distinct pharmacokinetic profiles, such as longer half-lives compared to ester-containing compounds like the target .

Tables for Comparative Analysis

Table 1: Physicochemical Properties of Key Analogues

Biological Activity

(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(3,4-dimethoxyphenyl)acetate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on anticancer properties, antimicrobial effects, and mechanisms of action, supported by relevant data and case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C₁₄H₁₃N₂O₄S

- Molecular Weight : 303.33 g/mol

- CAS Number : 1207040-87-6

Anticancer Activity

Recent studies have indicated that compounds with isoxazole and thiophene moieties exhibit significant anticancer properties. For instance, a study highlighted the ability of similar compounds to induce apoptosis in cancer cell lines through the intrinsic pathway. The compound's structure suggests potential interactions with DNA and cellular signaling pathways that are critical for cancer cell proliferation and survival.

-

Mechanisms of Action :

- Apoptosis Induction : The compound may promote phosphatidylserine flipping and cytochrome c release from mitochondria, leading to caspase activation, which is indicative of apoptosis .

- Inhibition of Tumor Cell Invasion : It has been suggested that this compound disrupts pathways such as FAK/Paxillin, which are crucial for metastatic behavior in tumor cells .

- Case Study Data :

Antimicrobial Activity

The compound's potential antimicrobial properties have also been explored. Heterocyclic compounds like isoxazoles are known for their broad-spectrum antimicrobial activity.

- Mechanisms of Action :

-

Research Findings :

- A study on related compounds showed notable antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that the presence of both thiophene and isoxazole enhances this effect.

Data Tables

Q & A

Q. Key Variables :

- Temperature (>80°C for cycloaddition) and solvent polarity (toluene vs. THF) significantly affect cyclization efficiency .

- Catalyst choice (e.g., DCC vs. EDC) impacts esterification yields (reported 60–85%) .

Q. Table 1: Synthetic Route Comparison

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Isoxazole formation | Nitrile oxide, toluene, 90°C | 72 | 95% | |

| Esterification | DCC/DMAP, DCM, RT | 82 | 98% | |

| Thiophene coupling | Mitsunobu (DIAD, PPh₃) | 65 | 92% |

How can researchers resolve conflicting spectroscopic data (e.g., NMR, IR) during structural characterization?

Advanced Question

Discrepancies often arise from:

- Solvent effects : CDCl₃ vs. DMSO-d₆ shifts in ¹H NMR (e.g., thiophene protons at δ 7.2–7.5 ppm vary by ±0.1 ppm) .

- Impurity interference : Trace solvents (e.g., ethyl acetate) mimic ester carbonyl IR peaks (~1740 cm⁻¹). Use preparative HPLC to isolate pure fractions .

- Crystallographic validation : Single-crystal X-ray diffraction resolves ambiguous NOESY correlations .

Q. Methodology :

- Cross-validate with high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) .

- Compare experimental IR spectra with computational (DFT) predictions for carbonyl and thiophene vibrations .

What strategies optimize reaction conditions for scaled-up synthesis while minimizing side products?

Advanced Question

Critical Parameters :

- Catalyst loading : Reduce DCC from 1.2 eq. to 1.05 eq. to suppress N-acylurea byproducts .

- Temperature control : Slow addition of nitrile oxide prevents exothermic side reactions during cycloaddition .

- Solvent selection : Replace DCM with EtOAc for easier post-reaction purification .

Q. Table 2: Optimization Outcomes

| Parameter | Original | Optimized | Side Product Reduction |

|---|---|---|---|

| DCC (eq.) | 1.2 | 1.05 | 40% less N-acylurea |

| Reaction Temp. | 25°C | 0°C (gradual warming) | 15% higher yield |

| Solvent | DCM | EtOAc | Simplified extraction |

How do structural modifications (e.g., methoxy vs. nitro substituents) alter biological activity?

Advanced Question

Case Study :

- 3,4-Dimethoxyphenyl : Enhances lipid solubility (logP = 2.8) and CNS penetration, linked to anti-inflammatory activity in RAW 264.7 macrophages (IC₅₀ = 12 µM) .

- Nitro-substituted analogs : Higher cytotoxicity (HeLa IC₅₀ = 5 µM) but reduced selectivity due to redox cycling .

Q. Experimental Design :

- SAR Analysis : Synthesize analogs with halogen, alkyl, or electron-withdrawing groups.

- Assay Conditions : Use standardized MTT assays (24–72 hr exposure) to compare potency .

What analytical techniques are critical for assessing compound stability under physiological conditions?

Basic Question

Key Methods :

HPLC-PDA : Monitor degradation products in PBS (pH 7.4, 37°C) over 24 hr .

LC-MS/MS : Identify hydrolysis products (e.g., free acetic acid) .

Thermogravimetric Analysis (TGA) : Determine thermal stability (decomposition >200°C) .

Q. Table 3: Stability Profile

| Condition | Half-Life (h) | Major Degradation Pathway |

|---|---|---|

| pH 7.4, 37°C | 8.2 | Ester hydrolysis |

| pH 1.2, 37°C | 2.1 | Acid-catalyzed cleavage |

| Light exposure (300 lux) | 12 | Photooxidation of thiophene |

How should researchers address discrepancies in reported biological activity across studies?

Advanced Question

Root Causes :

- Assay variability : Differences in cell lines (e.g., HepG2 vs. MCF-7) or serum content alter IC₅₀ values .

- Compound solubility : DMSO concentration >0.1% induces false positives in apoptosis assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.